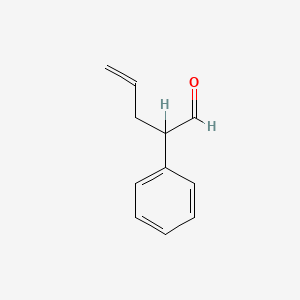
2-苯基-4-戊烯醛
描述
2-Phenyl-4-pentenal is an organic compound with the molecular formula C11H12O. It is an aldehyde with a phenyl group attached to the second carbon of a pentenal chain. This compound is known for its applications in the flavor and fragrance industry due to its distinctive fruity odor and flavor.
科学研究应用
2-Phenyl-4-pentenal has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to products.
作用机制
Target of Action
2-Phenyl-4-pentenal, also known as 2-phenylpent-4-enal, is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nose. These receptors play a crucial role in the perception of smell, which is a key factor in the experience of flavor.
Mode of Action
It is believed that the shape and functional groups of the molecule fit into specific binding sites on the olfactory receptors. This interaction triggers specific odor sensations, contributing to the overall flavor profile of the food or beverage in which it is used.
Pharmacokinetics
It is known that the compound issoluble in oils but insoluble in water This could impact its bioavailability and distribution within the body
Result of Action
The primary result of 2-Phenyl-4-pentenal’s action is the enhancement of flavor in food and beverages. By interacting with olfactory receptors, it contributes to the perception of a fruity floral aroma , enhancing the overall sensory experience of the consumer.
生化分析
Biochemical Properties
2-Phenyl-4-pentenal plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the formation of reactive intermediates, which may further participate in biochemical pathways. Additionally, 2-Phenyl-4-pentenal can form adducts with nucleophiles, such as glutathione, through Michael addition reactions .
Cellular Effects
2-Phenyl-4-pentenal exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate the expression of genes related to antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase . Furthermore, 2-Phenyl-4-pentenal affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-4-pentenal involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, 2-Phenyl-4-pentenal can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-4-pentenal can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term exposure to 2-Phenyl-4-pentenal has been shown to affect cellular function, leading to alterations in cell viability and proliferation . These effects are time-dependent and can vary based on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2-Phenyl-4-pentenal in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate physiological processes without causing significant harm . At higher doses, 2-Phenyl-4-pentenal can induce toxic effects, including liver and kidney damage . These adverse effects are dose-dependent and highlight the importance of determining safe dosage levels for potential therapeutic applications .
Metabolic Pathways
2-Phenyl-4-pentenal is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites . The compound can also interact with cofactors, such as NADPH, which are essential for its metabolism .
Transport and Distribution
Within cells and tissues, 2-Phenyl-4-pentenal is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s solubility in oils and ethanol, but not in water, influences its distribution within the body . Additionally, 2-Phenyl-4-pentenal can accumulate in specific tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 2-Phenyl-4-pentenal plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . This localization can influence the compound’s effects on cellular processes and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenyl-4-pentenal can be synthesized through various organic reactions. One common method involves the aldol condensation of benzaldehyde with crotonaldehyde under basic conditions. This reaction forms a β-hydroxy aldehyde intermediate, which is then dehydrated to yield 2-Phenyl-4-pentenal.
Industrial Production Methods: In industrial settings, the synthesis of 2-Phenyl-4-pentenal may involve the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions typically include controlled temperatures and pressures to optimize the production process .
Types of Reactions:
Oxidation: 2-Phenyl-4-pentenal can be oxidized to form 2-Phenyl-4-pentenoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-Phenyl-4-pentenol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in 2-Phenyl-4-pentenal can undergo addition reactions with various reagents. For example, hydrogenation can convert it to 2-Phenylpentanal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Addition Reactions: Hydrogen gas with a palladium or platinum catalyst for hydrogenation.
Major Products:
Oxidation: 2-Phenyl-4-pentenoic acid.
Reduction: 2-Phenyl-4-pentenol.
Addition Reactions: 2-Phenylpentanal (from hydrogenation).
相似化合物的比较
Benzaldehyde: Similar structure but lacks the pentenal chain.
Cinnamaldehyde: Contains a phenyl group and an unsaturated aldehyde but differs in the position of the double bond.
Crotonaldehyde: Similar unsaturated aldehyde but lacks the phenyl group.
Uniqueness: 2-Phenyl-4-pentenal is unique due to its combination of a phenyl group and an unsaturated aldehyde chain, which imparts distinctive chemical properties and reactivity. This makes it particularly valuable in the flavor and fragrance industry, as well as in various research applications .
属性
IUPAC Name |
2-phenylpent-4-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-9,11H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWQZEMADHTUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865151 | |
| Record name | Benzeneacetaldehyde, .alpha.-2-propen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-coloured liquid; Fruity floral aroma | |
| Record name | 2-Phenyl-4-pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1464/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
95.00 °C. @ 3.00 mm Hg | |
| Record name | 2-Phenyl-4-pentenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Phenyl-4-pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1464/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.999-1.006 | |
| Record name | 2-Phenyl-4-pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1464/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24401-36-3 | |
| Record name | α-2-Propen-1-ylbenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24401-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-4-pentenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024401363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetaldehyde, .alpha.-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetaldehyde, .alpha.-2-propen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-4-pentenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-4-PENTENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C035830O9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenyl-4-pentenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


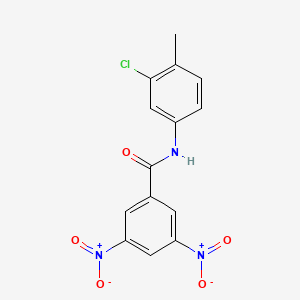




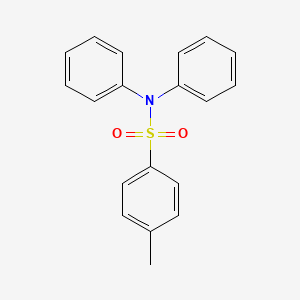
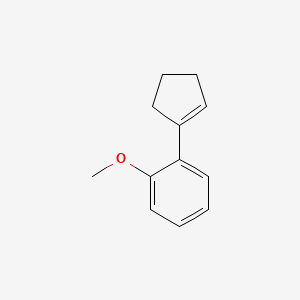
![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
![2-Methyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B1614599.png)


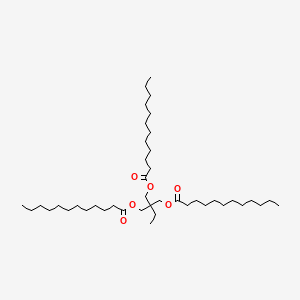
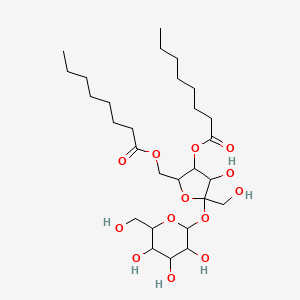
![3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]](/img/structure/B1614610.png)
